イソテトラサイクリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

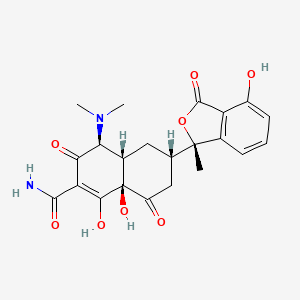

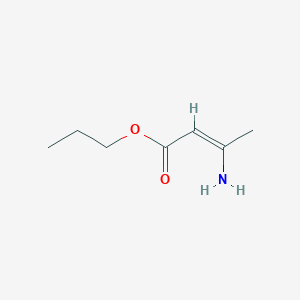

Isotetracycline is a derivative of tetracycline, a broad-spectrum antibiotic that belongs to the class of polyketides. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections. Isotetracycline is particularly notable for its structural modifications, which enhance its stability and efficacy compared to its parent compound, tetracycline .

科学的研究の応用

Isotetracycline has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the synthesis and modification of polyketides.

Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.

Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.

Industry: Utilized in the development of new antibiotics and as a growth promoter in animal feed.

作用機序

Target of Action

Isotetracycline, like other tetracycline antibiotics, primarily targets bacterial cells . The primary targets are the 30S ribosomal subunits of the bacteria . These subunits play a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Isotetracycline exerts its antibacterial effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the incoming aminoacyl-tRNA from attaching to the ribosome acceptor site, thereby interfering with protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by isotetracycline is the protein synthesis pathway in bacteria . By inhibiting this pathway, isotetracycline prevents the bacteria from producing essential proteins, leading to a halt in bacterial growth . The downstream effects include disruption of various cellular functions and eventual death of the bacteria .

Pharmacokinetics

Tetracyclines, in general, are known for their broad-spectrum activity and are absorbed well in the gastrointestinal tract . They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted primarily in urine . These properties impact the bioavailability of isotetracycline, determining its effectiveness in treating infections.

Result of Action

The molecular effect of isotetracycline involves the disruption of protein synthesis, leading to a halt in bacterial growth . On a cellular level, this can cause changes in the bacterial cell membrane and leakage of intracellular components . The overall result is a bacteriostatic effect, where the growth of bacteria is inhibited, allowing the immune system to eliminate the infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of isotetracycline. For instance, the presence of isotetracycline in the environment can lead to the development of antibiotic-resistant bacteria . Moreover, ineffective wastewater treatment systems can lead to antibiotic contamination of the food chain, potentially affecting human health . Therefore, proper management and disposal of isotetracycline are crucial to minimize its environmental impact and maintain its efficacy.

生化学分析

Biochemical Properties

Isotetracycline interacts with several biomolecules in its biochemical reactions. It forms to anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The transformation of isotetracycline at basic pH is determined by absorption, emission, and time-resolved spectroscopy .

Cellular Effects

Isotetracycline, like other tetracyclines, has a broad spectrum of activity against various types of cells. It is known to inhibit protein synthesis in both bacterial and human cells . Human cells are spared the effects of isotetracycline on protein synthesis as they do not have a system that allows tetracyclines to be transported into the cell .

Molecular Mechanism

Isotetracycline exerts its effects at the molecular level primarily by inhibiting protein synthesis. It binds reversibly to the bacterial 30S ribosomal subunit, preventing the aminoacyl tRNA from binding to the A site of the ribosome . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane causing intracellular components to leak from bacterial cells .

Temporal Effects in Laboratory Settings

The effects of isotetracycline change over time in laboratory settings. For instance, increasing the buffer’s ionic concentration leads to faster transformation to isotetracycline . A pH-dependent transformation of chlortetracycline to isotetracycline has been observed .

Metabolic Pathways

Isotetracycline is involved in several metabolic pathways. It is known to undergo a wide variety of reactions at different pH values

Transport and Distribution

Isotetracycline is transported and distributed within cells and tissues. Tetracyclines, including isotetracycline, enter the bacterial cell wall in two ways: passive diffusion and an energy-dependent active transport system, which is probably mediated in a pH-dependent fashion .

準備方法

Synthetic Routes and Reaction Conditions

Isotetracycline can be synthesized through the mild alkali treatment of tetracycline. This process involves the transformation of tetracycline at the 11a carbon position to yield isotetracycline . The reaction typically requires controlled conditions to ensure the selective conversion without degrading the compound.

Industrial Production Methods

On an industrial scale, isotetracycline is produced through a combination of fermentation and chemical synthesis. The initial fermentation process involves the cultivation of Streptomyces bacteria, which produce tetracycline. This is followed by a chemical modification step where tetracycline is treated with mild alkali to produce isotetracycline .

化学反応の分析

Types of Reactions

Isotetracycline undergoes several types of chemical reactions, including:

Oxidation: Isotetracycline can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on isotetracycline, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of isotetracycline with modified functional groups, which can exhibit different biological activities and pharmacological properties .

類似化合物との比較

Similar Compounds

Tetracycline: The parent compound, known for its broad-spectrum antibiotic activity.

Oxytetracycline: Another tetracycline derivative with similar antibacterial properties.

Doxycycline: A more potent and longer-acting tetracycline derivative.

Minocycline: Known for its enhanced lipid solubility and ability to cross the blood-brain barrier.

Uniqueness of Isotetracycline

Isotetracycline is unique due to its structural modifications, which confer greater stability and efficacy compared to tetracycline. These modifications also reduce the likelihood of bacterial resistance, making isotetracycline a valuable compound in the fight against antibiotic-resistant infections .

特性

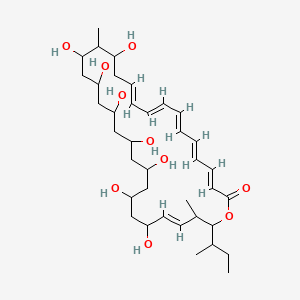

IUPAC Name |

(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMFLWQGROEOB-GTCCLLRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Can isotetracycline inhibit enzymes like tetracycline antibiotics?

A: While isotetracycline is generally considered inactive as an antibiotic, research shows it can inhibit the metalloflavoenzyme NADH-cytochrome c oxidoreductase []. This inhibition is thought to occur, at least partially, through the chelation of enzyme-bound metal, similar to the proposed mechanism for tetracycline antibiotics []. The potential chelation sites on isotetracycline are believed to be the C-11 to C-12 chromophore or the C-1, C-2, C-3 region involving the 2-carboxamide group [].

Q2: Does the structure of isotetracycline impact its ability to inhibit enzymes compared to tetracyclines?

A: Modifications to the isotetracycline structure, particularly at the 2-carboxamide substituent and the 4-dimethylamino group, have been observed to diminish its inhibitory effect on NADH-cytochrome c oxidoreductase []. This observation mirrors the structure-activity relationships seen with tetracycline antibiotics, suggesting that these specific structural features are crucial for the inhibitory activity of both tetracyclines and isotetracycline [].

Q3: What is the significance of isotetracycline being able to bind to targets and inhibit enzymes despite being a degradation product?

A: The ability of isotetracycline to bind to targets like TetR and inhibit enzymes like NADH-cytochrome c oxidoreductase raises important questions about its potential biological activity [, ]. Although considered inactive as an antibiotic, its interaction with these targets could have unforeseen consequences. Further research is needed to investigate these interactions thoroughly and determine if isotetracycline possesses any significant biological activity or side effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)